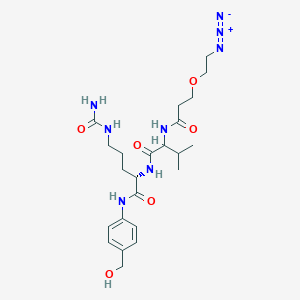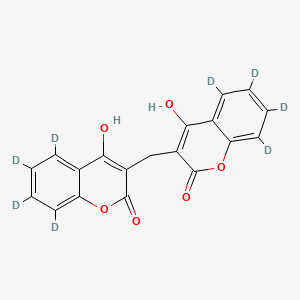
Dicoumarol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicoumarol-d8 is a deuterated form of dicoumarol, a coumarin-like compound known for its anticoagulant properties. Dicoumarol itself is a naturally occurring compound found in sweet clover and is known for its ability to inhibit vitamin K, which is essential for blood clotting . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of dicoumarol due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicoumarol-d8 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of 4-hydroxycoumarin with deuterated formaldehyde under acidic conditions to form the deuterated bis-hydroxycoumarin . The reaction typically requires a catalyst such as titanium tetraisopropoxide (TTIP) and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities and ensure the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Dicoumarol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, which have distinct chemical and biological properties.
Applications De Recherche Scientifique
Dicoumarol-d8 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of dicoumarol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dicoumarol.
Industry: Applied in the development of new anticoagulant drugs and in quality control processes to ensure the consistency of pharmaceutical products
Mécanisme D'action
Dicoumarol-d8 exerts its effects by inhibiting vitamin K reductase, an enzyme responsible for recycling vitamin K in the body . This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins. As a result, the synthesis of vitamin K-dependent coagulation factors (prothrombin and factors VII, IX, and X) is inhibited, leading to reduced blood clotting .
Comparaison Avec Des Composés Similaires
Dicoumarol-d8 is unique due to its deuterated nature, which makes it particularly useful in research applications. Similar compounds include:
Dicoumarol: The non-deuterated form, widely used as an anticoagulant.
Warfarin: Another anticoagulant that also inhibits vitamin K reductase but has a different chemical structure.
Coumarin: The parent compound from which dicoumarol is derived, known for its fragrant properties and use in perfumes and flavorings
This compound stands out due to its stable isotope labeling, which allows for more precise studies in various scientific fields.
Propriétés
Formule moléculaire |
C19H12O6 |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
5,6,7,8-tetradeuterio-4-hydroxy-3-[(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D |
Clé InChI |
DOBMPNYZJYQDGZ-PGRXLJNUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)CC3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


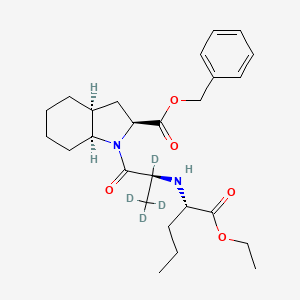
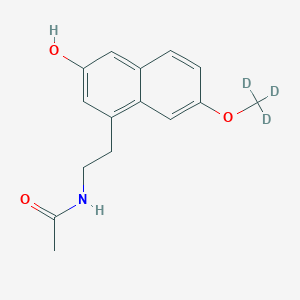
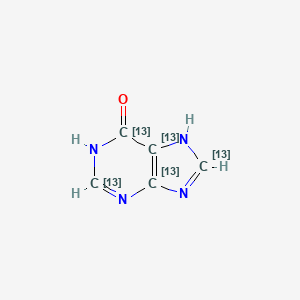
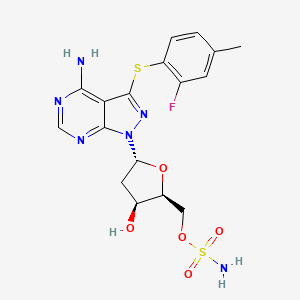
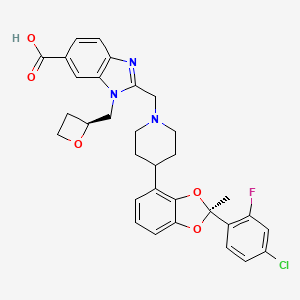
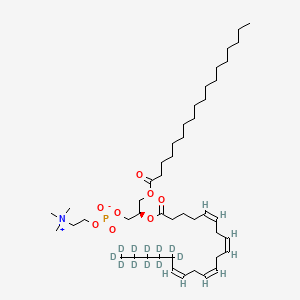

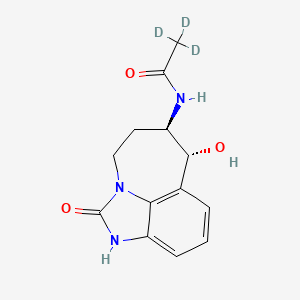
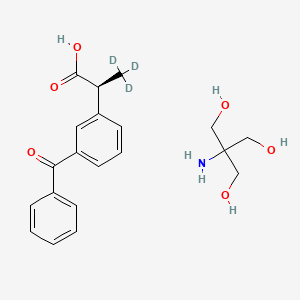



![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
